4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride
Description
4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
4-[4-(4-methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-14-6-8-21(9-7-14)17-15-4-2-3-5-16(15)19-18(20-17)22-10-12-23-13-11-22;/h2-5,14H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTVZCCZRMODIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride typically involves the reaction of 4-methylpiperidine with quinazoline derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring .
Scientific Research Applications
4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects . The pathways involved in these effects are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Lapatinib
- Vandetanib
Uniqueness
4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
